molecular formula C16H12Cl2N6O2 B2527453 N-(3,4-dichlorophenyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide CAS No. 1327231-84-4

N-(3,4-dichlorophenyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Cat. No.: B2527453
CAS No.: 1327231-84-4
M. Wt: 391.21
InChI Key: OYVXYSWCEDAWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a sophisticated chemical tool designed for investigative applications in medicinal chemistry and drug discovery. This compound features a 1,2,4-oxadiazole moiety, a privileged heterocycle known for its high metabolic stability and ability to serve as a bioisostere for ester and amide functionalities, which is strategically coupled with an azetidine ring and a pyrazine group to create a unique three-dimensional architecture. The 3,4-dichlorophenyl subunit further enhances its potential for targeted interaction with biological macromolecules. This specific molecular framework is of significant interest for probing complex biological pathways, particularly in early-stage pharmacological research. Researchers can utilize this compound to investigate structure-activity relationships (SAR) and explore its mechanism of action against potential protein targets. Its complex structure makes it a valuable candidate for high-throughput screening assays and as a lead compound for the development of novel therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N6O2/c17-11-2-1-10(5-12(11)18)21-16(25)24-7-9(8-24)15-22-14(23-26-15)13-6-19-3-4-20-13/h1-6,9H,7-8H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVXYSWCEDAWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dichlorophenyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound is critical for understanding its biological activity. The presence of the dichlorophenyl and pyrazinyl groups suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of similar structures display significant antibacterial and antifungal activities. For instance, compounds with a benzimidazole core have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Compounds containing oxadiazole moieties are noted for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells .

The compound's mechanism of action appears to involve multiple pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes that are crucial for bacterial survival and proliferation.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to cell death.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50/MIC ValuesReference
AntibacterialS. aureus, E. coli2 μg/mlVasantha et al., 2021
AntifungalA. niger, C. albicans3.12 μg/mlVasantha et al., 2021
AnticancerVarious cancer cell linesNot specifiedPadalkar et al., 2016

Case Studies

Several studies illustrate the compound's efficacy:

  • Antimicrobial Study : A series of derivatives were synthesized and tested against various bacterial strains. The most potent derivative showed an MIC comparable to standard antibiotics .
  • Anticancer Investigation : In vitro studies indicated that the compound could inhibit the growth of specific cancer cell lines through apoptosis induction .

Comparison with Similar Compounds

Dichlorophenyl-Containing Compounds

The 3,4-dichlorophenyl group is a common pharmacophore in agrochemicals. For example:

Compound Name Use/Activity Key Structural Differences
N-(3,4-dichlorophenyl) propanamide Herbicide (propanil) Lacks oxadiazole/azetidine; linear chain
Fenoxacrim Pesticide Hexahydrotrioxopyrimidine core
Target Compound Undisclosed (research) Includes oxadiazole-pyrazine + azetidine

The target compound’s dichlorophenyl group may enhance lipid solubility and membrane penetration, akin to propanil, but its heterocyclic core likely diversifies its mechanism of action .

Oxadiazole-Containing Analogs

The 1,2,4-oxadiazole ring is present in receptor ligands and bioactive molecules:

Compound Name (Example) Structure/Substituents Biological Relevance
PSN375963 1,2,4-Oxadiazolyl + cyclohexyl G protein-coupled receptor ligand
PSN632408 Oxadiazole + pyridine Preclinical neurological studies
Target Compound Oxadiazole + pyrazine + azetidine Hypothetical kinase/receptor binding

Azetidine-Carboxamide Derivatives

Azetidine rings are less common than piperidine/pyrrolidine in drug design due to their smaller size. Notable analogs include:

Compound Name Substituents Key Features
3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide Thiophen-2-ylmethyl group Lower molecular weight (341.4 g/mol)
Target Compound 3,4-Dichlorophenyl + pyrazine Higher complexity (MW: ~434 g/mol)

The target compound’s dichlorophenyl and pyrazine groups may improve target affinity at the cost of solubility.

Indazol-5-Amine Derivatives (NMR Insights)

lists dichlorophenyl-indazol-5-amine derivatives with variable heterocyclic substituents (e.g., quinazoline, pyrimidine). While structurally distinct from the target compound, their NMR data (e.g., δ 7.2–8.5 ppm for aromatic protons) suggests that electron-withdrawing groups (e.g., trifluoromethyl) in the target compound’s pyrazine ring could similarly deshield nearby protons.

Research Implications and Challenges

The target compound’s combination of dichlorophenyl, oxadiazole, and azetidine groups positions it as a candidate for in vitro studies targeting kinases, GPCRs, or microbial enzymes. Key challenges include:

  • Synthetic Complexity : Multi-step synthesis due to oxadiazole and azetidine ring formation.
  • Solubility : High logP from dichlorophenyl may limit aqueous solubility.
  • SAR Gaps: Limited data on how pyrazine vs. pyridine (as in PSN632408) affects potency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,4-dichlorophenyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of oxadiazole precursors with azetidine intermediates. Key steps include:

  • Use of phosphorus oxychloride for cyclization .
  • Solvent optimization (e.g., dimethylformamide or ethanol under reflux) to enhance reaction efficiency .
  • Purification via column chromatography to isolate high-purity fractions .
    • Yield improvements: Adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of base to substrate) and monitor reaction progress via TLC .

Q. How can structural characterization of this compound be performed to confirm its molecular configuration?

  • Methodological Answer :

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify aromatic protons (3,4-dichlorophenyl) and azetidine ring signals .
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry and bond angles (e.g., oxadiazole-pyrazine linkage) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C19_{19}H14_{14}Cl2_2N6_6O2_2) .

Q. What are the recommended protocols for solubility testing in pharmaceutical research?

  • Methodological Answer :

  • Solvent screening : Test in DMSO (primary solvent), followed by aqueous buffers (pH 4–8) to mimic physiological conditions .
  • Dynamic light scattering (DLS) : Assess aggregation propensity at concentrations >100 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :

  • Analog synthesis : Introduce substituents (e.g., fluorine or methyl groups) on the pyrazine or dichlorophenyl rings to modulate binding affinity .
  • In vitro assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify inhibition constants (Ki_i) .
  • Computational docking : Map interactions with active sites (e.g., ATP-binding pockets) using AutoDock Vina or Schrödinger Suite .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50} values)?

  • Methodological Answer :

  • Standardize assay conditions : Control variables like buffer composition, temperature, and enzyme lot .
  • Orthogonal assays : Confirm activity via independent methods (e.g., cell viability assays vs. enzymatic inhibition) .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., Grubbs’ test for outliers) .

Q. How can metabolic stability and degradation pathways be investigated under physiological conditions?

  • Methodological Answer :

  • Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
  • Degradant identification : Use Q-TOF-MS to characterize oxidation products (e.g., hydroxylation of dichlorophenyl) .

Q. What methodologies are recommended for assessing in vivo pharmacokinetics and toxicity?

  • Methodological Answer :

  • Rodent PK studies : Administer IV/PO doses and measure plasma half-life (t1/2_{1/2}), Cmax_{max}, and bioavailability .
  • AMES test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .
  • hERG assay : Evaluate cardiac toxicity via patch-clamp electrophysiology .

Q. How can process chemistry challenges (e.g., scalability of azetidine coupling) be addressed?

  • Methodological Answer :

  • Continuous flow synthesis : Optimize residence time and temperature for azetidine-1-carboxamide formation to reduce batch variability .
  • Quality by Design (QbD) : Use DOE to identify critical process parameters (CPPs) affecting purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.